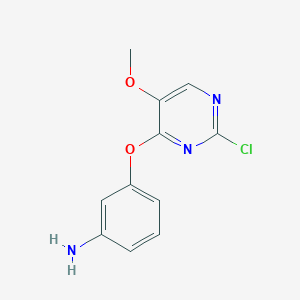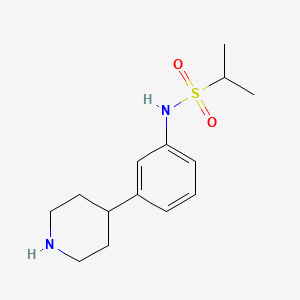
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Vue d'ensemble
Description
“N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” is a chemical compound with the molecular formula C14H20N2O . It is also known by other names such as Norfentanyl, N-Phenyl-N-(4-piperidinyl)propanamide, and N-phenyl-N-piperidin-4-ylpropionamide .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is PMCBDBWCQQBSRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 232.3214 . More specific properties such as melting point and NMR spectrum data are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Structural Characterization
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide and its derivatives have been explored in various synthetic pathways and structural characterizations, focusing on their potential in medicinal chemistry and drug design. For example, a study on the cross-coupling reactions of sulfonamides with bromopyridines catalyzed by CuI highlighted the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, indicating a broad applicability in synthesizing complex organic molecules (Han, 2010). Another research effort described the synthesis, structural elucidation, and biological potential of novel sulfonamide drugs, demonstrating the diverse pharmacological applications of sulfonamide derivatives in treating infections (Hussain et al., 2022).
Polymorphism and Formulation Design
Polymorphism, an aspect critical to the pharmaceutical industry, has been extensively studied in compounds related to this compound. The strategy for controlling polymorphism and monitoring solution structures via Raman Spectroscopy for a closely related compound, ASP3026, underscores the importance of selecting stable polymorphs for solid formulations, with implications for drug development and manufacturing processes (Takeguchi et al., 2015).
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been a subject of interest. A study on the synthesis and antimicrobial evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives revealed that certain compounds exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the antimicrobial applications of sulfonamide-based compounds (Fadda et al., 2016).
Anticancer Activity
The exploration of sulfonamide derivatives in cancer research has led to promising findings. A study on the anticancer effects and molecular docking of newly synthesized isatin sulfonamide molecular hybrid derivatives against hepatic cancer cell lines demonstrated significant cytotoxicity and safety margins, indicating potential for HCC management (Eldeeb et al., 2022).
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, is an important task of modern organic chemistry . This opens up future directions for research in this field.
Propriétés
IUPAC Name |
N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZRLMVXYICKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)
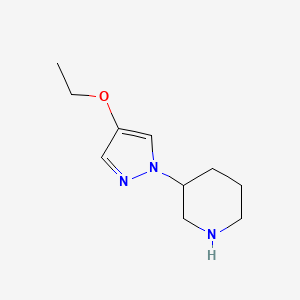
![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

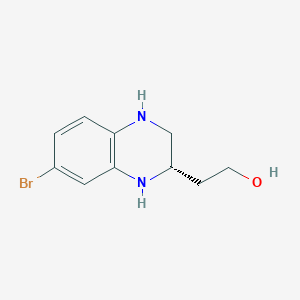
![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
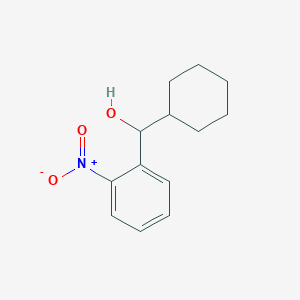
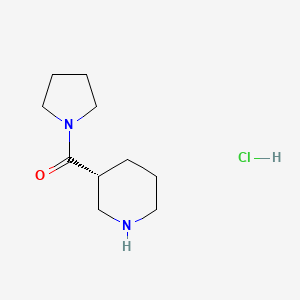

![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)
